Bromonitrin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

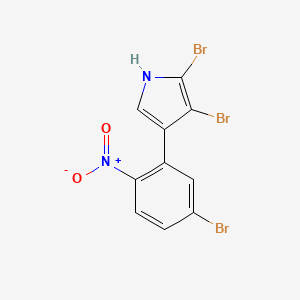

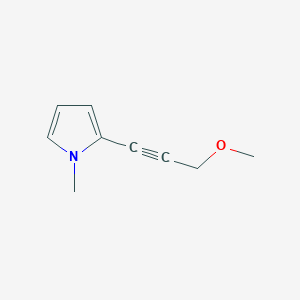

Bromonitrin C is an antibiotic compound produced by the bacterium Pseudomonas pyrrolnimica in a bromide-containing medium. It is known for its activity against Gram-positive bacteria, Penicillium chrysogenum, Trichophyton interdigita, and Candida albicans. The molecular formula of this compound is C10H5Br3N2O2, and it appears as orange needle crystals.

Métodos De Preparación

Bromonitrin C is synthesized by cultivating Pseudomonas pyrrolnimica in a medium containing bromide ions. The fermentation process typically lasts around 94 hours at 30°C. The compound is then extracted using acetone and ethyl acetate, followed by purification through silica-gel and Florisil column chromatography . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Bromonitrin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly involving the bromine atoms.

Aplicaciones Científicas De Investigación

Bromonitrin C has several scientific research applications:

Chemistry: It is used as a model compound to study halogenated antibiotics and their synthesis.

Biology: this compound’s activity against various microorganisms makes it a valuable tool for studying microbial resistance and antibiotic mechanisms.

Medicine: While not used therapeutically, this compound’s properties are studied to develop new antibiotics.

Industry: Its synthesis and extraction processes are optimized for industrial-scale production of similar compounds.

Mecanismo De Acción

Bromonitrin C exerts its effects by targeting bacterial cell walls and disrupting their integrity. The bromine atoms and nitro group play crucial roles in its antibacterial activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell wall synthesis and function.

Comparación Con Compuestos Similares

Bromonitrin C is similar to other halogenated antibiotics like pyrrolnitrin and its analogues. its unique structure, with three bromine atoms and a nitro group, distinguishes it from other compounds. Similar compounds include:

Pyrrolnitrin: Another antibiotic produced by species, but with chlorine atoms instead of bromine.

Bromonitrin A and B: Analogues of this compound with slight structural variations.

Propiedades

Fórmula molecular |

C10H5Br3N2O2 |

|---|---|

Peso molecular |

424.87 g/mol |

Nombre IUPAC |

2,3-dibromo-4-(5-bromo-2-nitrophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H5Br3N2O2/c11-5-1-2-8(15(16)17)6(3-5)7-4-14-10(13)9(7)12/h1-4,14H |

Clave InChI |

ODHIIACYHYEABI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)C2=CNC(=C2Br)Br)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)

![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)

![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)